
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
Übersicht
Beschreibung
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopropyl group and an isopropenyl group attached to a benzoimidazole core, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoimidazole core, which can be derived from o-phenylenediamine and formic acid.
Bromopropylation: The benzoimidazole core is then reacted with 1,3-dibromopropane under basic conditions to introduce the bromopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropenyl group, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of the benzoimidazole core allows for cyclization reactions, forming various cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzoimidazole derivatives, oxidized or reduced forms of the compound, and various cyclic structures depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropionic Acid: A compound with similar bromopropyl functionality but different core structure.
1-Bromo-3-phenylpropane: Another bromopropyl compound with a phenyl group instead of a benzoimidazole core.
3-Bromopropylamine: A bromopropyl compound with an amine group.
Uniqueness
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is unique due to its combination of the benzoimidazole core with both bromopropyl and isopropenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWYKAZNBYIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

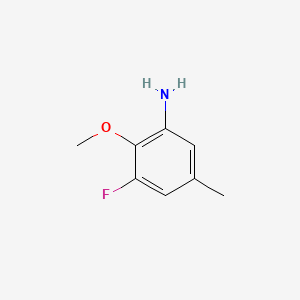

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
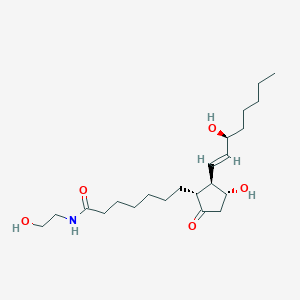

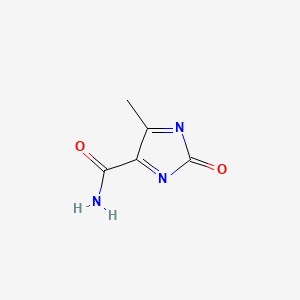
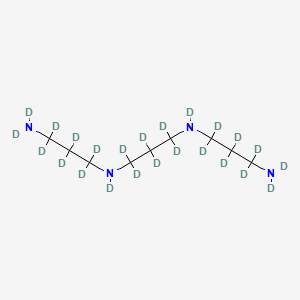
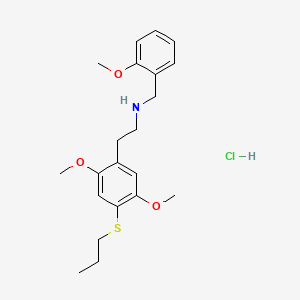
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
